amine](/img/structure/B275312.png)
[(2,5-Dibromophenyl)sulfonyl](2-methoxyethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-N-(2-methoxyethyl)benzene-1-sulfonamide is a chemical compound characterized by the presence of bromine atoms at the 2 and 5 positions of the benzene ring, a methoxyethyl group attached to the nitrogen atom, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [(2,5-Dibromophenyl)sulfonyl](2-methoxyethyl)amine typically involves the bromination of a suitable benzene derivative followed by sulfonamide formation. A common synthetic route includes:
Bromination: The starting material, such as benzene or a substituted benzene, is brominated using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms at the desired positions.
Sulfonamide Formation: The dibrominated benzene derivative is then reacted with a sulfonamide precursor, such as methoxyethylamine, under suitable conditions to form the final compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 2,5-Dibromo-N-(2-methoxyethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) may be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms.
科学的研究の応用
2,5-Dibromo-N-(2-methoxyethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
作用機序
The mechanism of action of [(2,5-Dibromophenyl)sulfonyl](2-methoxyethyl)amine involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize similar substrates. The bromine atoms and methoxyethyl group may influence the compound’s binding affinity and specificity for its targets.
類似化合物との比較
- 2,5-Dibromo-N-(2-hydroxyethyl)benzene-1-sulfonamide
- 2,5-Dibromo-N-(2-ethoxyethyl)benzene-1-sulfonamide
- 2,5-Dibromo-N-(2-methylpropyl)benzene-1-sulfonamide
Comparison: Compared to its analogs, [(2,5-Dibromophenyl)sulfonyl](2-methoxyethyl)amine may exhibit unique properties due to the presence of the methoxyethyl group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct in its applications and effectiveness.
特性
分子式 |
C9H11Br2NO3S |
|---|---|
分子量 |
373.06 g/mol |
IUPAC名 |
2,5-dibromo-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H11Br2NO3S/c1-15-5-4-12-16(13,14)9-6-7(10)2-3-8(9)11/h2-3,6,12H,4-5H2,1H3 |
InChIキー |
VIZILTHLAMHSEG-UHFFFAOYSA-N |
SMILES |
COCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
正規SMILES |
COCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


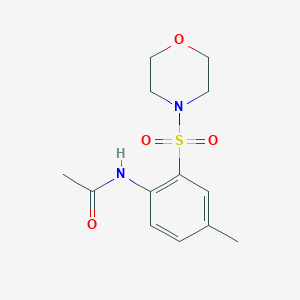
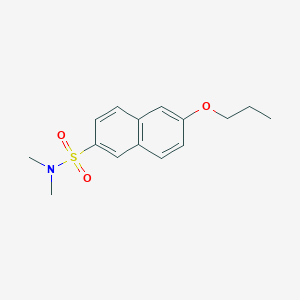


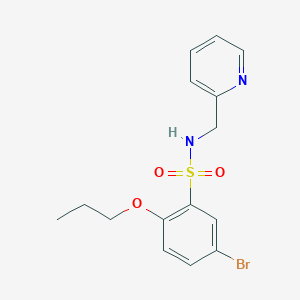
![[(5-Bromo-2-propoxyphenyl)sulfonyl]propylamine](/img/structure/B275239.png)
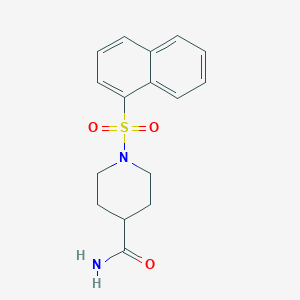

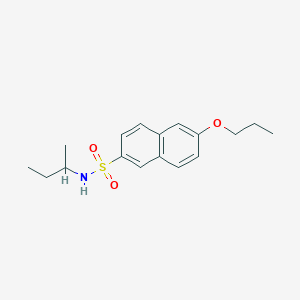
![Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B275282.png)
![[(5-Chloro-2-ethoxyphenyl)sulfonyl]dimethylamine](/img/structure/B275283.png)

![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)
![[(6-Propoxy(2-naphthyl))sulfonyl]-2-pyridylamine](/img/structure/B275308.png)
